molecular formula C10H12ClN3 B14858510 5-Tert-butyl-2-chloro-3H-imidazo[4,5-B]pyridine CAS No. 1260671-24-6

5-Tert-butyl-2-chloro-3H-imidazo[4,5-B]pyridine

Cat. No.: B14858510
CAS No.: 1260671-24-6
M. Wt: 209.67 g/mol
InChI Key: JERTXINVSVUROT-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-chloro-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-B]pyridine family. This compound is characterized by its unique structure, which includes a tert-butyl group at the 5-position and a chlorine atom at the 2-position. Imidazo[4,5-B]pyridines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-chloro-3H-imidazo[4,5-B]pyridine typically involves the cyclization of 2-aminopyridine with an appropriate α-ketoester, followed by chlorination and tert-butyl protection. One common method involves the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K2CO3) as a base, and tert-butyl bromoacetate as a tert-butylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-chloro-3H-imidazo[4,5-B]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

5-Tert-butyl-2-chloro-3H-imidazo[4,5-B]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-chloro-3H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-2-chloro-3H-imidazo[4,5-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and chlorine atom enhances its stability and reactivity, making it a valuable compound in various research applications.

Properties

CAS No.

1260671-24-6

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

5-tert-butyl-2-chloro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C10H12ClN3/c1-10(2,3)7-5-4-6-8(13-7)14-9(11)12-6/h4-5H,1-3H3,(H,12,13,14)

InChI Key

JERTXINVSVUROT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=C1)NC(=N2)Cl

Origin of Product

United States

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